

# VV261: A Technical Guide to a Promising Oral Antiviral Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**VV261** is a novel, orally bioavailable double prodrug of the potent antiviral nucleoside analog 4'-fluorouridine (4'-FU). Developed to overcome the chemical instability of its parent compound, **VV261** has demonstrated significant efficacy against Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for **VV261**, intended to support further research and development efforts.

## Chemical Structure and Physicochemical Properties

**VV261** is chemically described as a 4'-fluorouridine derivative with three isobutyryl groups esterified to the ribose moiety and a nicotinoyloxymethyl group attached to the imide nitrogen of the uracil base.<sup>[1]</sup> This double prodrug strategy enhances its chemical stability and pharmacokinetic profile.<sup>[1]</sup>

Table 1: Physicochemical Properties of **VV261**

| Property           | Value                                                                                                                                                                    | Reference |
|--------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name         | [3-[(2R,3R,4S,5S)-5-fluoro-3,4-bis(2-methylpropanoyloxy)-5-(2-methylpropanoyloxymethyl)oxo]ian-2-yl]-2,6-dioxopyrimidin-1-yl]methyl pyridine-3-carboxylate;hydrochloride | [2]       |
| Molecular Formula  | C <sub>28</sub> H <sub>35</sub> ClFN <sub>3</sub> O <sub>11</sub>                                                                                                        | [2]       |
| Molecular Weight   | 644.0 g/mol                                                                                                                                                              | [2]       |
| Appearance         | To be determined                                                                                                                                                         | [3]       |
| Solubility         | To be determined                                                                                                                                                         | [3]       |
| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term                                                                                                            | [3]       |

## Mechanism of Action

**VV261** is a prodrug that is metabolized in the body to its active form, 4'-fluorouridine triphosphate (4'-FNU-TP).[4] As a pyrimidine analog, 4'-FNU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][5] Incorporation of 4'-FNU-TP into the nascent viral RNA chain leads to premature termination of transcription, thereby inhibiting viral replication.[2][5]



[Click to download full resolution via product page](#)

Metabolic activation of **VV261** and inhibition of viral replication.

## Biological Activity

**VV261** has demonstrated potent antiviral activity against SFTSV and Lymphocytic Choriomeningitis Virus (LCMV) in vitro.

Table 2: In Vitro Antiviral Activity of **VV261**

| Virus | Cell Line | EC <sub>50</sub> (µM) | CC <sub>50</sub> (µM) | Selectivity Index (SI) | Reference              |
|-------|-----------|-----------------------|-----------------------|------------------------|------------------------|
| SFTSV | Vero      | 0.89                  | >500                  | >561                   | <a href="#">[4][6]</a> |
| LCMV  | Vero      | 0.15                  | >500                  | >3333                  | <a href="#">[4][6]</a> |

## Pharmacokinetics

Pharmacokinetic studies in multiple animal species have shown that **VV261** is orally bioavailable and is efficiently converted to its active metabolite.

Table 3: Pharmacokinetic Parameters of **VV261** (as 4'-FU) Following Oral Administration

| Species | Dose (mg/kg)       | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) | AUC <sub>0-t</sub> (ng·h/mL) | T <sub>1/2</sub> (h) | Reference |
|---------|--------------------|--------------------------|----------------------|------------------------------|----------------------|-----------|
| Mouse   | Data not available | Data not available       | Data not available   | Data not available           | Data not available   |           |
| Rat     | Data not available | Data not available       | Data not available   | Data not available           | Data not available   |           |
| Dog     | Data not available | Data not available       | Data not available   | Data not available           | Data not available   |           |

Note: Specific quantitative pharmacokinetic data for **VV261** in mice, rats, and dogs were not available in the public search results. The key publication's supplementary information is cited

as containing this data.[\[7\]](#)

## In Vivo Efficacy

**VV261** has demonstrated significant in vivo efficacy in a lethal mouse model of SFTSV infection.

Table 4: In Vivo Efficacy of **VV261** against SFTSV in Mice

| Mouse Model               | Challenge Virus | Treatment | Dose (mg/kg/day) | Duration | Survival Rate | Reference           |
|---------------------------|-----------------|-----------|------------------|----------|---------------|---------------------|
| IFNAR <sup>-/-</sup> mice | SFTSV           | VV261     | 5                | 7 days   | 100%          | <a href="#">[1]</a> |

Oral administration of **VV261** at 5 mg/kg/day for 7 days provided complete protection against lethal SFTSV infection in mice, preventing weight loss and significantly reducing viral loads in multiple organs.[\[1\]](#)

## Experimental Protocols

### Synthesis of **VV261**

A general procedure for the synthesis of 4'-fluorouridine prodrugs involves a multi-step process starting from uridine. Key steps include the introduction of the fluorine atom at the 4' position of the ribose, followed by the protection of hydroxyl groups, and subsequent esterification to attach the isobutyryl and nicotinoyloxymethyl promieties.



[Click to download full resolution via product page](#)

Simplified workflow for the synthesis of **VV261**.

For a detailed, step-by-step synthesis protocol, please refer to the supporting information of Cheng et al., J Med Chem. 2025.[7]

## In Vitro Antiviral Assay (Plaque Reduction Assay)

Objective: To determine the half-maximal effective concentration ( $EC_{50}$ ) of **VV261** against SFTSV.

Methodology:

- Cell Seeding: Seed Vero cells in 24-well plates and incubate until a confluent monolayer is formed.
- Compound Dilution: Prepare serial dilutions of **VV261** in culture medium.
- Infection: Infect the cell monolayers with SFTSV at a predetermined multiplicity of infection (MOI).
- Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of **VV261**.
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-5 days).
- Plaque Visualization: Fix the cells with formaldehyde and stain with crystal violet to visualize the plaques.
- Data Analysis: Count the number of plaques in each well. The  $EC_{50}$  value is calculated as the concentration of **VV261** that reduces the number of plaques by 50% compared to the untreated virus control.

## In Vivo Efficacy Study (SFTSV Mouse Model)

Objective: To evaluate the in vivo efficacy of orally administered **VV261** in a lethal SFTSV infection model.

Animal Model: Type I interferon receptor-deficient ( $IFNAR^{-/-}$ ) mice are highly susceptible to SFTSV and are a commonly used model.

**Methodology:**

- Acclimatization: Acclimate IFNAR<sup>-/-</sup> mice to the laboratory conditions.
- Infection: Challenge the mice with a lethal dose of SFTSV via intraperitoneal injection.
- Treatment: Initiate oral gavage of **VV261** at the desired dose (e.g., 5 mg/kg/day) at a specified time post-infection (e.g., 1 hour). A vehicle control group should be included.
- Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival for a specified period (e.g., 14 days).
- Viral Load Determination: At selected time points, a subset of mice from each group can be euthanized, and organs (e.g., spleen, liver, lung) and blood can be collected to determine viral titers by plaque assay or qRT-PCR.
- Data Analysis: Compare the survival curves, body weight changes, and viral loads between the **VV261**-treated and vehicle-treated groups to determine the efficacy of the compound.



[Click to download full resolution via product page](#)

General workflow for assessing the in vivo efficacy of **VV261**.

## Conclusion

**VV261** represents a significant advancement in the development of oral antiviral therapies for SFTSV and potentially other pathogenic RNA viruses. Its improved chemical stability and favorable pharmacokinetic profile, coupled with potent in vivo efficacy, make it a strong candidate for further clinical development. The information provided in this technical guide is intended to facilitate ongoing research and accelerate the translation of this promising compound into a clinically effective therapeutic.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis and evaluation of NHC derivatives and 4'-fluorouridine prodrugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. 4'-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- To cite this document: BenchChem. [VV261: A Technical Guide to a Promising Oral Antiviral Agent]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15607591#vv261-chemical-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)